3-Isopropylamino-2-hydroxy-1-chloropropane

Overview

Description

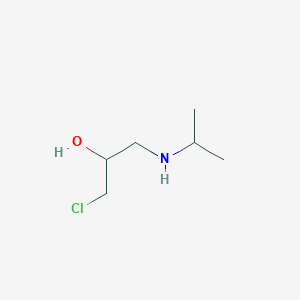

3-Isopropylamino-2-hydroxy-1-chloropropane is an organic compound with the molecular formula C6H14ClNO. It contains a secondary amine, a hydroxyl group, and a secondary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylamino-2-hydroxy-1-chloropropane typically involves the reaction of isopropylamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylamino-2-hydroxy-1-chloropropane undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alcohols or amines.

Scientific Research Applications

3-Isopropylamino-2-hydroxy-1-chloropropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropylamino-2-hydroxy-1-chloropropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Bisoprolol: A beta-blocker used in the treatment of hypertension.

Propranolol: Another beta-blocker with similar applications.

Metoprolol: Used for managing cardiovascular conditions.

Uniqueness

Its combination of functional groups makes it a versatile compound in both research and industrial settings .

Biological Activity

3-Isopropylamino-2-hydroxy-1-chloropropane (CAS No. 50666-68-7) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C6H14ClN2O, with a molecular weight of approximately 164.64 g/mol. The structure features an isopropyl group, a hydroxyl group, and a chlorine atom, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been observed to act as a selective β-receptor blocker. This selectivity allows it to modulate adrenergic responses in different tissues, particularly in pathological conditions such as diabetic angiopathy.

Key Mechanisms:

- β-Receptor Blockade : The compound exhibits a strong blocking effect on β-receptors in diabetic aortas while having minimal effects on normal tissues. This selectivity is crucial for developing therapeutics aimed at reducing cardiovascular complications in diabetic patients .

- Enzyme Interaction : Studies indicate that the compound may influence enzyme activities related to metabolic processes, suggesting potential roles in metabolic regulation .

Biological Activity Studies

Several studies have investigated the biological effects of this compound, focusing on its pharmacological properties and therapeutic potential.

Case Study: Cardiovascular Effects

In one study assessing the cardiovascular effects on guinea pig trachea, administration of the compound resulted in decreased responsiveness to isoprenaline, indicating effective β-blocking activity. The compound demonstrated dose-dependent responses, with significant inhibition observed at higher concentrations (100 µg/ml) where it completely countered the effects of isoprenaline .

Table 1: Summary of Biological Activity Findings

| Study Focus | Observation | Concentration (µg/ml) | Effect |

|---|---|---|---|

| Cardiovascular | Decreased response to isoprenaline | 10 | 50% reduction |

| Complete inhibition of isoprenaline effect | 100 | Full compensation | |

| Metabolic Regulation | Influence on enzyme activities | Various | Modulation observed |

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to cytotoxicity in certain cell lines. For instance, studies involving human cancer cell cultures indicated that while lower concentrations were effective against cancer cells, they also induced DNA damage at elevated levels .

Q & A

Q. Basic: What are the optimal synthetic conditions for preparing 3-Isopropylamino-2-hydroxy-1-chloropropane hydrochloride with high purity?

Methodological Answer:

The synthesis involves two critical steps: (i) amination of the precursor with isopropylamine using a catalyst (e.g., palladium or acid/base systems) to introduce the isopropylamino group, and (ii) hydrochloride salt formation by treating the intermediate with concentrated HCl. Key parameters include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve reaction efficiency in amination.

- Temperature control : Maintain 40–60°C during amination to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity.

Post-synthesis, purification via recrystallization in ethanol/water mixtures (1:3 ratio) yields >85% purity .

Q. Advanced: How can computational chemistry resolve discrepancies in the stereochemical outcomes of nucleophilic substitution reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states to explain stereoselectivity. For example:

- Steric hindrance analysis : The isopropyl group directs nucleophilic attack to the less hindered carbon.

- Solvent effects : Simulate dielectric constants (e.g., ε = 78.5 for water) to assess solvation impacts on reaction pathways.

Validating computational results with experimental NMR coupling constants (e.g., ) and X-ray crystallography resolves contradictions in reported stereochemical ratios .

Q. Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- H/C NMR : Identify the hydroxy group (δ 4.2–5.0 ppm, broad singlet) and isopropylamino protons (δ 1.1–1.3 ppm, doublet). The chlorinated carbon appears at δ 45–50 ppm in C NMR.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and C-Cl (550–650 cm) stretches.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 194.08 (M+H) and isotopic patterns indicative of chlorine .

Q. Advanced: How do electronic and steric effects govern the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

Methodological Answer:

- Electronic effects : The electron-donating isopropylamino group activates the aromatic ring, directing EAS to the para position.

- Steric effects : Bulky substituents (e.g., naphthalene in derivatives) shift regioselectivity to the meta position.

Experimental validation involves competitive reactions with nitrating agents (HNO₃/H₂SO₄) and HPLC analysis of product ratios. Computational Fukui indices () further predict electrophilic attack sites .

Q. Data Contradiction: How can researchers reconcile conflicting reports on the bioactivity of this compound in receptor-binding assays?

Methodological Answer:

Discrepancies may arise from:

- Assay conditions : Adjust buffer pH (7.4 vs. 6.8) to mimic physiological environments.

- Receptor isoform variability : Use CRISPR-edited cell lines to isolate specific receptor subtypes (e.g., β1 vs. β2 adrenergic receptors).

- Control experiments : Include competitive inhibitors (e.g., propranolol) to validate binding specificity. Meta-analyses of IC₅₀ values across studies (e.g., 10–50 µM ranges) should account for these variables .

Q. Advanced: What strategies optimize the stability of this compound in aqueous solutions for long-term biological studies?

Methodological Answer:

- pH adjustment : Stabilize at pH 5.0–6.0 using citrate buffers to minimize hydrolysis of the chloropropane moiety.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) and store at −80°C.

- Degradation monitoring : Use LC-MS to track hydrolysis products (e.g., 3-isopropylaminopropanediol) over time. Accelerated stability studies (40°C/75% RH) predict shelf-life under standard conditions .

Q. Basic: What are the primary reaction pathways for this compound under oxidative conditions?

Methodological Answer:

- Oxidation of hydroxyl group : Forms a ketone derivative (3-isopropylamino-2-oxo-1-chloropropane) using KMnO₄ in acidic media.

- Chlorine displacement : Reacts with NaBH₄ to yield 3-isopropylamino-1,2-propanediol.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize products with F NMR if fluorinated analogs are synthesized .

Properties

IUPAC Name |

1-chloro-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO/c1-5(2)8-4-6(9)3-7/h5-6,8-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBLAFWOGCBZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504772 | |

| Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50666-68-7 | |

| Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-[(1-methylethyl)amino]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP6Y53LCT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.